![molecular formula C19H22N2O3S B3477944 1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine](/img/structure/B3477944.png)
1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine
Overview
Description
1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine, also known as PVT-264, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The exact mechanism of action of 1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine is not fully understood. However, it is believed to exert its anti-cancer activity by inducing apoptosis, which is a programmed cell death process. 1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine has been found to activate the caspase cascade, which is a key signaling pathway in apoptosis. It also inhibits the activation of NF-κB, which is a transcription factor that plays a crucial role in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine has been shown to have several biochemical and physiological effects. It has been found to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6. It also reduces the levels of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. Moreover, 1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in cancer invasion and metastasis.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine is its high potency against cancer cells, which makes it an attractive candidate for further development as an anti-cancer drug. It also exhibits low toxicity towards normal cells, which is a desirable property for a potential therapeutic agent. However, one of the limitations of 1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine is its poor solubility in water, which may affect its bioavailability and limit its use in in vivo studies.
Future Directions
There are several future directions for the research on 1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine. Firstly, further studies are needed to elucidate the exact mechanism of action of 1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine, which will help in the development of more effective anti-cancer drugs. Secondly, the solubility issue of 1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine needs to be addressed, which will facilitate its use in in vivo studies. Thirdly, the potential of 1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine as an anti-inflammatory agent needs to be explored further, which may lead to the development of novel therapies for various inflammatory diseases.
Conclusion:
In conclusion, 1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine is a promising compound that exhibits potent anti-cancer, anti-inflammatory, and anti-oxidant properties. Its mechanism of action involves the induction of apoptosis and inhibition of NF-κB signaling. 1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine has several advantages, including high potency and low toxicity, but also has limitations, such as poor solubility. Future research on 1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine should focus on elucidating its mechanism of action, improving its solubility, and exploring its potential as an anti-inflammatory agent.
Scientific Research Applications
1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine has been found to exhibit potent inhibitory activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also shown promising results in inhibiting the growth of drug-resistant cancer cells. Furthermore, 1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine has been reported to have anti-inflammatory and anti-oxidant properties, which makes it a potential therapeutic agent for the treatment of various inflammatory diseases.
properties
IUPAC Name |
1-(4-methoxyphenyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-24-19-9-7-18(8-10-19)20-12-14-21(15-13-20)25(22,23)16-11-17-5-3-2-4-6-17/h2-11,16H,12-15H2,1H3/b16-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMYNLFGNQOCMX-LFIBNONCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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